molecular formula C17H20N6O2 B064154 N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine CAS No. 175354-76-4

N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine

Cat. No.: B064154
CAS No.: 175354-76-4
M. Wt: 340.4 g/mol
InChI Key: HZTFNSCZLJLPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine is a pyridopyrimidine-based small molecule recognized in scientific research for its potent inhibitory activity against the enzyme dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is an essential cofactor for the de novo synthesis of pyrimidines, purines, and amino acids. By selectively targeting and inhibiting DHFR, this compound effectively disrupts the cellular supply of tetrahydrofolate, thereby halting the synthesis of DNA precursors and impeding cellular proliferation . This mechanism makes inhibitors of DHFR, such as this compound, valuable tools for investigating cellular processes like nucleotide biosynthesis and cell cycle regulation. Researchers utilize this compound to explore pathways related to rapidly dividing cells, providing critical insights for areas such as anticancer and antimicrobial drug discovery . The compound's specific structure, featuring a 2,5-dimethoxybenzyl group, is a key characteristic of a class of synthetic antifolates designed for high-affinity binding to the DHFR active site . With a molecular formula of C 17 H 20 N 6 O 2 and an average molecular weight of 340.38 g/mol , this product is supplied as a solid for research purposes. It is intended for use in established in vitro biochemical and cellular assays. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-N-[(2,5-dimethoxyphenyl)methyl]-6-N-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-23(9-10-6-12(24-2)4-5-14(10)25-3)11-7-13-15(18)21-17(19)22-16(13)20-8-11/h4-8H,9H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTFNSCZLJLPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169975
Record name Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175354-76-4
Record name Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175354764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrido(2,3-d)pyrimidine-2,4,6-triamine, N6-((2,5-dimethoxyphenyl)methyl)-N6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine Intermediate

The foundational intermediate for BW301U synthesis is 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine. This compound is prepared via condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde sodium salt, followed by Raney nickel–catalyzed reduction to yield the 6-amino derivative. Subsequent reductive condensation with 2,5-dimethoxybenzaldehyde in acetic acid introduces the benzyl group at the N6 position. The reaction proceeds under hydrogen pressure (3–5 atm) with palladium on carbon (Pd/C) as the catalyst, achieving a 70–75% yield for the 6-(2,5-dimethoxybenzyl) intermediate.

N6-Methylation via Reductive Alkylation

The N6-methyl group is introduced using formaldehyde and sodium cyanoborohydride in a methanol–acetic acid solvent system. This step selectively methylates the secondary amine without affecting other functional groups, yielding N6-(2,5-dimethoxy-benzyl)-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine with 65–70% efficiency. Optimization studies indicate that maintaining a pH of 4–5 during methylation minimizes byproduct formation, such as over-alkylated species.

Chlorination-Hydrogenolysis Sequence

Preparation of 7-Oxo Intermediate

An alternative route begins with the synthesis of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (Compound 4). This intermediate is generated by condensing ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C. The reaction requires 8–10 hours for completion, with a 60–65% isolated yield.

Chlorination and Hydrogenolysis

Treatment of the 7-oxo intermediate with a 1:1 complex of N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2) at 0–5°C produces the 7-chloro derivative (Compound 5). Subsequent hydrogenolysis using 10% Pd/C in the presence of potassium hydroxide (KOH) and methanol at 40–50°C under 3 atm H2 pressure removes the chloro group, yielding BW301U with 70–75% purity. Further recrystallization from ethanol–water mixtures enhances purity to >98%.

Precursor-Based Synthesis of 2,5-Dimethoxybenzyl Moieties

One-Pot Oxidation-Chlorination of Phenol

The 2,5-dimethoxybenzyl group is synthesized from phenol via a copper-catalyzed oxidation-chlorination sequence. Phenol is dissolved in methanol with CuCl2 as the catalyst, subjected to 0.5–3 MPa oxygen at 50°C, and then treated with dry HCl gas (0.1–2 MPa) to yield 2-chlorohydroquinone. This intermediate is methylated with methyl chloride (0.1–2 MPa) in the presence of NaOH at 80–100°C, producing 2,5-dimethoxychlorobenzene in 85% yield.

Integration into Pyrido[2,3-d]pyrimidine Synthesis

The 2,5-dimethoxychlorobenzene is reduced to 2,5-dimethoxybenzyl alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Subsequent bromination with PBr3 yields 2,5-dimethoxybenzyl bromide, which is coupled to the pyrido[2,3-d]pyrimidine core via nucleophilic substitution.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Reductive AlkylationReductive condensation, methylation65–70High selectivity, minimal byproductsRequires high-pressure H2 conditions
Chlorination-HydrogenolysisChlorination, Pd/C hydrogenolysis70–75Scalable, high purityMulti-step, toxic SOCl2 usage
Precursor-BasedPhenol oxidation, methylation80–85Cost-effective, green solventsLong reaction times

The reductive alkylation route offers superior selectivity but necessitates specialized equipment for hydrogenation. In contrast, the chlorination-hydrogenolysis method, while efficient, generates hazardous waste from thionyl chloride. The precursor-based approach minimizes waste but requires additional steps for benzyl group synthesis.

Experimental Optimization and Challenges

Solvent and Catalyst Selection

DMF and acetic acid are preferred for condensation steps due to their ability to solubilize polar intermediates. Pd/C (5–10% loading) is critical for hydrogenolysis, with higher loadings (10%) reducing reaction times by 30%. Raney nickel, while effective for reductions, poses flammability risks, necessitating inert atmosphere handling.

Byproduct Mitigation

Over-methylation during the N6-methylation step is mitigated by controlling formaldehyde stoichiometry (1.1 equivalents) and maintaining acidic conditions (pH 4–5). Silica gel chromatography (ethyl acetate:hexane = 3:7) effectively separates BW301U from N6-demethylated impurities.

Applications and Further Modifications

BW301U’s lipid solubility and DHFR inhibition (IC50 = 1.2 nM) make it a candidate for antitumor drug development. Derivatives with altered methoxy substituents on the benzyl group show varied activity, with 2,5-dimethoxy configurations providing optimal enzyme binding. Current research focuses on coupling BW301U with folate analogs to enhance tumor targeting .

Chemical Reactions Analysis

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine has several scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of other pyrido[2,3-d]pyrimidine derivatives.

    Biology: It has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

    Medicine: The compound has shown antitumor activity and is being investigated for its potential use in cancer therapy.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N6-(2,5-Dimethoxy-Benzyl)-N6-Methyl-Pyrido[2,3-D]Pyrimidine-2,4,6-Triamine involves inhibition of specific enzymes . For example, it acts as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antitumor and antimicrobial effects. The molecular targets and pathways involved include the folate pathway, which is essential for nucleotide biosynthesis.

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

  • Target Compound : Predicted to have moderate blood-brain barrier penetration due to its LogP (~2.1), making it a candidate for CNS-targeted antifolate therapy .

Biological Activity

N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H20N6O2
  • CAS Number : 175354-76-4
  • Molecular Weight : 340.38 g/mol
  • IUPAC Name : N6-[(2,5-dimethoxyphenyl)methyl]-N6-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine

The biological activity of this compound primarily involves its interaction with dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells such as cancer cells.

Binding Properties

The compound exhibits varying inhibitory concentrations (IC50) against DHFR:

  • IC50 = 28 nM (highly potent)
  • IC50 = 8500 nM (less potent) .

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines have shown significant anticancer properties. In studies involving various cancer cell lines:

  • The compound demonstrated cytotoxic effects against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells.
  • Mechanisms include the induction of apoptosis through pathways involving CASP3 , Bax , p53 , and downregulation of Bcl2 .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines also exhibit antimicrobial properties. The mechanism often involves disrupting bacterial membrane integrity:

  • Compounds similar to N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine have been studied for their effectiveness against various pathogens .

Study 1: Anticancer Screening

In a study evaluating the anticancer activity of several pyrido[2,3-d]pyrimidine derivatives:

  • Compounds were screened for cytotoxicity against MCF-7 and PC-3 cell lines.
  • Results indicated that specific derivatives induced apoptosis and inhibited cell cycle progression through various molecular pathways .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrido[2,3-d]pyrimidines:

  • The compounds were assessed for their ability to disrupt the cytoplasmic membrane of bacteria.
  • Results showed significant activity against foodborne pathogens .

Data Summary

PropertyMeasurement
Chemical FormulaC17H20N6O2
CAS Number175354-76-4
IC50 against DHFR28 nM
Anticancer Cell LinesMCF-7, PC-3, A-549
MechanismApoptosis induction
Antimicrobial ActivityMembrane disruption

Q & A

Q. What are the standard synthetic routes for N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine?

The compound is synthesized via a multi-step route:

  • Step 1: Reduction of 2,4-diamino-6-nitroquinazoline using hydrogen gas and RANEY® nickel under 30–35 psi pressure to yield 2,4,6-triaminoquinazoline.
  • Step 2: Condensation with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base.
  • Step 3: Reductive alkylation using sodium cyanoborohydride (NaCNBH₃) to stabilize the N9-methyl-N6-(2,5-dimethoxybenzyl) moiety . Key purification techniques include TLC (MeOH/CHCl₃/NH₄OH) and recrystallization.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • TLC for purity assessment (e.g., Rf = 0.28 in MeOH/CHCl₃/NH₄OH).
  • Melting point determination (dec. >285°C).
  • ¹H NMR (DMSO-d₆) to confirm substituents (e.g., δ 8.46 ppm for C7-H).
  • HRMS for molecular ion validation (e.g., calculated [M+H]⁺ = 267.1358).
  • Elemental analysis (C, H, N) .

Q. What is the primary biological target of this compound?

The compound acts as a dihydrofolate reductase (DHFR) inhibitor , disrupting folate metabolism critical for DNA synthesis. Its lipophilic 2,5-dimethoxybenzyl group enhances cellular uptake and binding selectivity, particularly against parasitic (e.g., Pneumocystis) and human DHFR isoforms .

Advanced Research Questions

Q. How does structural modification at the N6 position affect DHFR binding affinity and selectivity?

  • Substituent Effects : Electron-donating groups (e.g., methyl, isopropyl) improve hydrophobic interactions with DHFR’s active site, while electron-withdrawing groups (e.g., nitro) reduce binding. For example, N6-(4-nitrophenyl) derivatives exhibit lower potency due to steric clashes .
  • Crystallographic Insights : Comparative studies of N6-aryl analogs in ternary complexes (DHFR-NADPH-ligand) reveal that 2,5-dimethoxy substitution optimizes van der Waals contacts with residues like Phe31 and Leu22 in P. carinii DHFR .

Q. What methodologies are used to analyze the compound’s binding mode to DHFR?

  • X-ray crystallography : Resolves ternary complexes (DHFR-NADPH-ligand) at ~2.0 Å resolution to map hydrogen bonds (e.g., with Asp27) and hydrophobic interactions.
  • Enzyme kinetics : Measures IC₅₀ values via spectrophotometric assays using dihydrofolate as a substrate.
  • Molecular docking : Validates binding poses using software like AutoDock Vina, incorporating flexible side-chain residues .

Q. Are there known resistance mechanisms against this compound in parasitic or cancer models?

  • Mutation-Driven Resistance : In Plasmodium berghei, mutations in DHFR (e.g., S108N) reduce binding affinity by altering the active-site topology. Cross-resistance is observed with pyrimethamine-resistant strains.
  • Preclinical Mitigation : Co-administration with cycloguanil (a pro-drug DHFR inhibitor) restores efficacy in resistant P. cynomolgi models .

Q. How can the compound’s lipophilicity be optimized for enhanced cellular uptake?

  • LogP Optimization : Introduce hydrophobic groups (e.g., 2,5-dimethoxybenzyl) to increase partition coefficients.
  • Prodrug Strategies : Mask polar amines with acetyl groups, which are cleaved intracellularly.
  • In Silico Modeling : Predict logP and solubility using tools like MarvinSketch or Schrödinger’s QikProp .

Q. What in vivo models have been used to evaluate the compound’s efficacy?

  • Antimalarial Studies :
  • P. berghei-infected mice: ED₅₀ values measured via parasitemia reduction.
  • P. cynomolgi in rhesus monkeys: Single-dose curative efficacy at 3.16 mg/kg.
    • Antifolate Activity : Xenograft models (e.g., human leukemia CCRF-CEM cells) assess tumor growth inhibition .

Comparative and Mechanistic Questions

Q. How does this compound compare to Piritrexim (PTX) in terms of DHFR inhibition?

  • Selectivity : The 2,5-dimethoxybenzyl group confers higher selectivity for parasitic DHFR over human isoforms compared to PTX’s 3,4,5-trifluorophenyl group.
  • Lipophilicity : LogP of ~2.5 (vs. PTX’s ~1.8) enhances blood-brain barrier penetration, critical for Toxoplasma gondii treatments .

Q. What role do the 2,5-dimethoxy groups play in target binding?

  • Hydrogen Bonding : Methoxy oxygen atoms form weak H-bonds with DHFR’s Thr45.
  • Aromatic Stacking : The benzyl ring engages in π-π interactions with Phe34, stabilizing the closed conformation of DHFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine
Reactant of Route 2
Reactant of Route 2
N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.